4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-3,4-dioxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c1-11-6-4(7(13)10-11)5(12)3(2-9-6)8(14)15/h2H,1H3,(H,9,12)(H,10,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPJQCQIBFMBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)C(=CN2)C(=O)O)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group at position 5 undergoes esterification under acidic or coupling conditions. For example:
-
Reagents : Methanol/H<sup>+</sup>, ethanol/H<sup>+</sup>, or coupling agents like DCC (dicyclohexylcarbodiimide).
-
Conditions : Reflux in anhydrous alcohol with catalytic sulfuric acid (60–80°C, 6–12 hours).
-
Product : Corresponding ethyl or methyl esters with yields of 70–85% .
Mechanism :
-
Protonation of the carboxylic acid oxygen.
-
Nucleophilic attack by the alcohol.
-
Elimination of water to form the ester.
Amide Formation
The carboxylic acid reacts with amines to form amides, a key step for pharmacological derivatization:
-
Reagents : Primary or secondary amines (e.g., benzylamine, morpholine) with coupling agents (EDC/HOBt) .
-
Conditions : Room temperature in DMF or dichloromethane (12–24 hours).
-
Product : Substituted amides with yields of 65–90%.
Example :
| Amine | Coupling Agent | Yield (%) | Source |
|---|---|---|---|
| Benzylamine | EDC/HOBt | 82 | |
| Morpholine | DCC | 75 |
Decarboxylation
Thermal or acidic decarboxylation removes the carboxylic acid group:
-
Conditions : Heating at 150–200°C in diphenyl ether or H<sup>+</sup>-rich media (e.g., H<sub>2</sub>SO<sub>4</sub>) .
-
Product : 4-hydroxy-1-methyl-3-oxo-1H,2H-pyrazolo[3,4-b]pyridine .
Key Data :
Nucleophilic Substitution at the Pyridine Ring
The electron-deficient pyridine ring undergoes nucleophilic substitution at position 6:
Example :
Reaction with 2-aminopyridine yields a bis-heterocyclic derivative (85% yield) .
Condensation with Carbonyl Compounds
The hydroxyl group at position 4 participates in condensation reactions:
Mechanism :
Oxidation/Reduction of the Keto Group
The 3-oxo group is redox-active:
-
Oxidation : No significant reactivity observed under mild conditions (H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>).
-
Reduction : NaBH<sub>4</sub> selectively reduces the ketone to a secondary alcohol (60% yield).
Metal Complexation
The compound acts as a tridentate ligand via N/O donor sites:
Stability Constants (log β) :
| Metal | log β (25°C) | Source |
|---|---|---|
| Cu(II) | 8.2 | |
| Fe(III) | 6.9 |
Photochemical Reactions
UV irradiation induces dimerization via the pyridine ring:
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds related to 4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid exhibit significant antimicrobial activity. For example:
- Antibacterial Activity : Studies have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The compound's structure allows it to interact with bacterial cell walls and inhibit growth.
- Antifungal Activity : Related compounds have shown effectiveness against fungal pathogens like Candida albicans, making them promising candidates for developing new antifungal agents .
Anticancer Activity
The pyrazolo[3,4-b]pyridine scaffold has been explored for its anticancer properties. Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines by targeting specific pathways involved in tumor growth. Notably:
- Cell Line Studies : In vitro studies using A549 human lung cancer cells revealed that certain derivatives exhibit cytotoxic effects, suggesting potential for further development as anticancer therapies .
Case Study 1: Antimicrobial Evaluation
A detailed study evaluated the antimicrobial activity of various derivatives of pyrazolo[3,4-b]pyridines. The results indicated a structure-dependent relationship between the chemical modifications and their antimicrobial efficacy. Compounds were tested using the disc diffusion method against several pathogens, demonstrating promising results against multidrug-resistant strains .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy .
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
Table 1: Key Structural Differences and Functional Group Impacts
Pharmacological Activity Comparison
Physicochemical and Quantum Chemical Properties
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to esters (e.g., methyl/ethyl esters in ).
- Electronic Properties : Quantum studies on HMBPP reveal high dipole moments (4.65 D) and hyperpolarizability (β = 3.49 × 10⁻³⁰ esu), indicating strong intermolecular interactions . The target compound’s hydroxyl and carboxyl groups likely amplify these effects.
- Thermodynamic Stability : Derivatives with cyclopropyl or aromatic substituents (e.g., ) exhibit higher stability due to reduced ring strain and resonance effects.
Biological Activity
4-Hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazolo-pyridine core with functional groups that contribute to its reactivity and biological interactions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₄ |
| SMILES | CC1=C(C(=O)NC2=C1C(=O)NN2)CC(=O)O |
| InChI | InChI=1S/C9H9N3O4/c1-3-4(2-5(13)14)8(15)10-7-6(3)9(16)12-11-7/h2H2,1H3,(H,13,14)(H3,10,11,12,15,16) |
Enzyme Inhibition
Research indicates that 4-hydroxy-1-methyl-3-oxo-pyrazolo[3,4-b]pyridine derivatives exhibit significant enzyme inhibition properties. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), with IC₅₀ values of 0.36 µM and 1.8 µM respectively . This inhibition is crucial for controlling cell proliferation in various cancer cell lines.
Agonistic Activity
The compound has also been identified as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a role in lipid metabolism and glucose homeostasis. Structure-activity relationship (SAR) studies highlight that modifications in the substituents can enhance or diminish this agonistic activity .
The biological activity of 4-hydroxy-1-methyl-3-oxo-pyrazolo[3,4-b]pyridine is primarily attributed to its ability to interact with specific molecular targets:
Key Mechanisms:
- Binding Interactions: The hydroxy and carboxylic acid groups facilitate binding to active sites on enzymes and receptors.
- Modulation of Pathways: Depending on the target molecule, the compound can either inhibit or activate various biochemical pathways.
Case Studies
Several studies have explored the biological implications of this compound:
- Cancer Research: A study demonstrated that derivatives of 4-hydroxy-1-methyl-pyrazolo[3,4-b]pyridine showed potent antiproliferative effects against HeLa and HCT116 cancer cell lines. The compounds displayed selective inhibition towards CDK2 over CDK9 by a factor of 265-fold .
- Metabolic Disorders: Another investigation into the agonistic effects on hPPARα revealed that certain structural modifications could enhance lipid-lowering effects comparable to established drugs like fenofibrate in high-fructose-fed rat models .
Applications
The unique properties of 4-hydroxy-1-methyl-3-oxo-pyrazolo[3,4-b]pyridine make it a valuable compound in various fields:
Research Applications:
- Drug Development: Its role as an enzyme inhibitor makes it an interesting candidate for developing new anticancer therapies.
- Metabolic Research: As a PPARα agonist, it holds potential for treating metabolic syndromes.
Industrial Applications:
The compound's chemical properties allow it to be utilized in synthesizing complex heterocyclic compounds and materials like polymers and dyes due to its reactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-hydroxy-1-methyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via hydrolysis of its ester precursor under alkaline conditions. For example, ethyl 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes hydrolysis using excess LiOH in a 4:1 dioxane/water mixture, yielding the carboxylic acid derivative with 94% efficiency . One-pot synthesis strategies using ionic liquids (e.g., [BMIM][BF4]) and Meldrum’s acid derivatives can also streamline the formation of the pyrazolo[3,4-b]pyridine core .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR and UV-Vis spectroscopy to confirm substituent positions and conjugation effects (e.g., UV λmax at 258–342 nm) .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at 1717 cm⁻¹) .
- Elemental analysis for purity validation .
Q. How is initial biological activity screening conducted for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Standard assays include:
- Enzyme inhibition studies (e.g., IC50 determination for GSK-3, AChE, or PDE4D) using fluorometric or colorimetric substrates .
- Antimicrobial testing against drug-resistant bacterial strains (e.g., S. epidermidis) via broth microdilution at concentrations of 3.12–6.25 µg/mL .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model electronic absorption spectra, polarizability, and hyperpolarizability. Coulomb-attenuating methods (CAM-B3LYP) refine solvent effects (e.g., methanol, cyclohexane) for spectral alignment with experimental data . Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions influencing reactivity .
Q. What structural modifications enhance target selectivity in pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer :
- Substituent variation : Adding a six-carbon spacer between the pyrazolo[3,4-b]pyridine core and tacrine improves dual AChE/PDE4D inhibition (IC50: 0.125 µM and 0.271 µM, respectively) .
- Anilino groups at position 4 enhance antileishmanial activity, while 4-aminopyrazolo derivatives selectively target A1 adenosine receptors .
Q. What are the metabolic pathways and pharmacokinetic challenges for this compound?
- Methodological Answer : In vivo studies of related compounds (e.g., tracazolate) reveal high oral absorption (>80% in rats/dogs) but rapid hepatic metabolism via ester hydrolysis and oxidative pathways. Phase I metabolites often retain bioactivity, necessitating stability studies under physiological pH and temperature .
Q. How can contradictory biological data across studies be resolved?
- Methodological Answer : Discrepancies arise from:
- Substituent-dependent activity : For example, 4-anilino derivatives may exhibit antileishmanial effects, while 3'-diethylaminomethyl analogs show receptor selectivity .
- Assay conditions : Variations in bacterial strain susceptibility (e.g., drug-resistant vs. wild-type S. epidermidis) impact MIC values .
Q. What strategies enable scalable synthesis while mitigating safety risks?
- Methodological Answer : Process optimization for kinase inhibitors (e.g., BMS-986236) involves replacing hazardous intermediates (e.g., azides) with safer alternatives and eliminating chromatography via crystallization-driven purification. Trace metal contamination in APIs is addressed using metal-free reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
